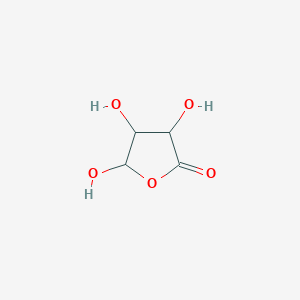

3,4,5-trihydroxyoxolan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H6O5 |

|---|---|

Molecular Weight |

134.09 g/mol |

IUPAC Name |

3,4,5-trihydroxyoxolan-2-one |

InChI |

InChI=1S/C4H6O5/c5-1-2(6)4(8)9-3(1)7/h1-3,5-7H |

InChI Key |

ATLYZOSHQRMQRP-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(=O)OC1O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3,4,5 Trihydroxyoxolan 2 One

Chemoenzymatic Synthetic Routes

Chemoenzymatic approaches to 3,4,5-trihydroxyoxolan-2-one and related lactones leverage the high selectivity of enzymes to perform key transformations, often under mild conditions. These methods combine the advantages of chemical synthesis with the specificity of biocatalysis.

Enzymatic Catalysis in Lactone Formation and Modification

Enzymatic catalysis is a powerful tool for the formation and modification of lactone rings. Enzymes offer exquisite regio- and stereoselectivity in their reactions. researchgate.net Biocatalytic methods for lactone synthesis are prized for their environmental friendliness, often utilizing water as a solvent and operating at ambient temperature and pressure. researchgate.net

One of the primary enzymatic routes for lactone synthesis is through Baeyer-Villiger oxidations, facilitated by Baeyer-Villiger monooxygenases (BVMOs). These enzymes catalyze the oxidation of cyclic ketones to their corresponding lactones. Another significant enzymatic pathway is the oxidative lactonization of diols, which is catalyzed by alcohol dehydrogenases (ADHs).

The table below summarizes key enzymatic approaches to lactone synthesis.

| Enzymatic Approach | Enzyme Class | Reaction Type |

| Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenases (BVMOs) | Oxidation of cyclic ketones |

| Oxidative Lactonization | Alcohol Dehydrogenases (ADHs) | Double oxidation of diols |

| Reductive Cyclization | - | Reduction of γ- and δ-ketoesters |

Stereoselective Biotransformations

Stereoselective biotransformations are crucial for obtaining enantiomerically pure this compound, as the biological activity of chiral molecules is often dependent on their stereochemistry. Enzymes, being chiral catalysts, can differentiate between enantiomers or prochiral centers, leading to the formation of a single stereoisomer.

Enzymatic cascade reactions have been developed for the synthesis of chiral hydroxy-carboxylic acids, which are precursors to lactones like this compound. scienceopen.com For instance, a two-enzyme cascade can be employed for the preparation of enantiocomplementary 3-substituted 4-hydroxy-2-oxoacid precursors from L-α-amino acids. scienceopen.com These precursors can then be converted to the desired lactone.

Total Synthesis Approaches to Enantiomerically Pure this compound

The total synthesis of enantiomerically pure this compound presents significant challenges due to the presence of multiple stereocenters and hydroxyl groups. Success in this area relies on the strategic use of stereoselective reactions and appropriate protecting group chemistry.

Stereoselective Cyclization Strategies (e.g., Baeyer-Villiger oxidation)

A key step in the synthesis of this compound is the formation of the γ-lactone ring. The Baeyer-Villiger oxidation is a powerful and widely used method for this transformation, converting a cyclic ketone into a lactone. wikipedia.org The stereospecificity and predictable regiochemistry of this reaction make it particularly valuable in total synthesis. sigmaaldrich.com

The reaction involves the oxidation of a ketone with a peroxyacid or peroxide, leading to the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.org In the context of synthesizing this compound, a suitably substituted cyclobutanone (B123998) could undergo a Baeyer-Villiger oxidation to yield the desired γ-lactone ring. The stereochemistry of the starting ketone is retained during the migration step, ensuring a stereoselective outcome.

Recent advancements have focused on asymmetric Baeyer-Villiger oxidations to produce chiral lactones from racemic or prochiral ketones. rsc.org This can be achieved using chiral catalysts or enzymes (Baeyer-Villiger monooxygenases). For example, Zr[bis(salicylidene)ethylenediaminato] (salen) complexes have been used as catalysts for the enantiospecific Baeyer-Villiger oxidation of racemic bicyclic cyclobutanones. nih.gov

Protecting Group Chemistry and Deprotection in this compound Synthesis

The presence of multiple hydroxyl groups in this compound necessitates a careful protecting group strategy to ensure chemoselectivity in subsequent synthetic steps. wikipedia.org Protecting groups are temporarily attached to the hydroxyl moieties to prevent them from undergoing unwanted reactions. jocpr.com

Given the polyhydroxy nature of the target molecule, strategies developed for carbohydrate synthesis are highly relevant. wiley-vch.de Common protecting groups for hydroxyls include silyl (B83357) ethers, benzyl (B1604629) ethers, and acetals. highfine.com The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. wikipedia.org

For a molecule with multiple hydroxyl groups of differing reactivity (e.g., primary vs. secondary), a differential protection strategy can be employed. This involves the sequential protection of the hydroxyl groups with different protecting groups that can be removed under distinct conditions. For instance, a bulky protecting group like a silyl ether could be used to selectively protect a less sterically hindered primary alcohol.

The following table outlines some common protecting groups for alcohols and their typical deprotection conditions.

| Protecting Group | Abbreviation | Deprotection Conditions |

| Acetyl | Ac | Basic hydrolysis (e.g., K2CO3, NH3) |

| Benzoyl | Bz | Basic hydrolysis |

| Benzyl ether | Bn | Catalytic hydrogenation |

| tert-Butyldimethylsilyl ether | TBDMS | Fluoride ion (e.g., TBAF), acid |

| Acetonide | - | Acidic hydrolysis |

Bio-Inspired Synthetic Pathways

Bio-inspired synthesis seeks to mimic nature's strategies for constructing complex molecules. In the case of this compound, inspiration can be drawn from the biosynthetic pathways of structurally similar natural products, such as L-ascorbic acid (Vitamin C) and other tetronic acids. researchgate.netnih.gov

L-ascorbic acid, which shares the polyhydroxylated γ-lactone core, is synthesized in plants from GDP-D-mannose via a series of enzymatic steps that culminate in the oxidation of L-galactono-1,4-lactone. nih.gov A bio-inspired synthetic approach to this compound might therefore start from a readily available carbohydrate precursor and employ a sequence of reactions that mimic these biosynthetic transformations. This could involve selective oxidations, reductions, and cyclization reactions, potentially utilizing biocatalysts to achieve high stereoselectivity.

The synthesis of various tetronic acid derivatives, which are a class of β-hydroxy butenolides, often involves intramolecular cyclization reactions of precursors derived from α-hydroxy acids. scienceopen.com These strategies, which build the heterocyclic core through intramolecular bond formation, can also provide a blueprint for the bio-inspired synthesis of this compound.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves the use of renewable feedstocks, environmentally benign solvents, and biocatalysis to improve atom economy and minimize waste.

A prominent example of green chemistry in this context is the shift from the traditional Reichstein process to two-step fermentation methods. The Reichstein process, while historically significant, involves multiple chemical steps with high energy consumption and the use of hazardous solvents like acetone. mdpi.com The two-step fermentation process, on the other hand, replaces a significant portion of the chemical conversions with microbial fermentation, thereby reducing the reliance on harsh reagents and lowering energy and water consumption. mdpi.com This biotechnological approach is considered more environmentally friendly and has been widely adopted, particularly in large-scale production. chemanalyst.commdpi.com

Further advancements in green synthesis include the exploration of one-step fermentation processes, which could directly convert D-glucose to this compound, thereby simplifying the production chain and further reducing waste. nih.gov Research has also focused on the use of alternative and low-cost substrates, such as sucrose, for fermentation, which can enhance the economic and environmental profile of the production process. jbiochemtech.com

Enzymatic synthesis represents another key area of green chemistry applied to the production of derivatives of this compound. The use of lipases for the enzymatic synthesis of ascorbyl esters, for instance, offers high regioselectivity and milder reaction conditions compared to traditional chemical methods that often require strong acids and lead to complex product mixtures requiring extensive purification. scispace.com

The principles of green chemistry are also evaluated using metrics such as atom economy and the Environmental Factor (E-factor). The Reichstein process has a higher atom economy value (0.6424) compared to the two-step fermentation process (0.5383), indicating a more efficient incorporation of reactant atoms into the final product in the former. mdpi.comresearchgate.net However, the E-factor, which measures the amount of waste produced per unit of product, is generally higher for the Reichstein process due to the large quantities of solvents and reagents used. The pharmaceutical industry, in general, has high E-factors, and efforts to lower this in the production of this compound are a key focus of green chemistry research. nih.gov

Table 1: Comparison of Green Chemistry Aspects in this compound Synthesis Methods

| Parameter | Reichstein Process | Two-Step Fermentation | Enzymatic Synthesis (for derivatives) |

|---|---|---|---|

| Feedstock | D-glucose | D-glucose/D-sorbitol | This compound and acyl donors |

| Key Transformation | Chemical and one microbial step | Primarily microbial fermentation | Enzymatic catalysis (e.g., lipase) |

| Solvent Use | High, includes hazardous solvents (e.g., acetone) | Reduced, primarily aqueous media | Often in organic solvents, but with potential for greener alternatives |

| Energy Consumption | High (high temperatures and pressures) | Lower than Reichstein process | Generally low (mild reaction conditions) |

| Atom Economy | ~64% mdpi.comresearchgate.net | ~54% mdpi.comresearchgate.net | Varies depending on specific reaction |

| Environmental Impact | Higher due to solvent use and waste generation | Lower environmental footprint | Generally low, with biodegradable catalysts |

Synthetic Yield Optimization and Scalability Studies

Optimizing the synthetic yield and ensuring the scalability of production are critical for meeting the global demand for this compound, which is estimated to be over 100,000 tons per year. acrossbiotech.com

In the context of fermentation-based production, yield optimization is a multi-faceted challenge that involves the selection and genetic engineering of microbial strains, as well as the fine-tuning of fermentation conditions such as media composition, pH, temperature, and aeration. For instance, in the two-step fermentation process, the first step of converting D-sorbitol to L-sorbose can achieve yields of up to 98%, while the second step of converting L-sorbose to 2-keto-L-gulonic acid (2-KLG), a key intermediate, can reach yields of 97%. researchgate.net

Statistical optimization methods, such as Response Surface Methodology (RSM), have been employed to enhance the production of this compound. By optimizing nutritional parameters like the concentrations of sucrose, yeast extract, and dipotassium (B57713) phosphate (B84403), the yield of L-ascorbic acid from Xanthomonas campestris was significantly increased from 95 mg/L to 135.5 mg/L. jbiochemtech.com

The scalability of these processes is a major consideration for industrial production. The two-step fermentation process has proven to be highly scalable and is the dominant method used by major producers, particularly in China, which accounts for over 90% of the global production capacity. acrossbiotech.com A conceptual design for a chemical plant with an annual production of 500 tonnes of ascorbic acid via two-step fermentation highlights the economic viability of this process, with a projected high return on investment. researchgate.netsemanticscholar.org

The global production capacity for vitamin C was estimated to be around 350,000 tons in 2021, with a global demand of approximately 240,000-250,000 tons. echemi.com This indicates that the current production technologies are capable of operating at a very large scale. The scalability of newer, greener technologies, such as one-step fermentation, is still under investigation, with current lab-scale production yields being relatively low (e.g., 1.53 mg/L). nih.gov Further research and development are needed to improve the efficiency and economic feasibility of these emerging methods for industrial-scale application.

Table 2: Yield and Scale of Different this compound Production Methods

| Production Method | Key Organism(s) | Reported Yield | Scale of Production | Key Considerations for Scalability |

|---|---|---|---|---|

| Reichstein Process | Acetobacter suboxydans | Overall yield has been improved over time, with individual step yields ranging from 60-95%. researchgate.net | Industrial, but largely replaced by two-step fermentation. | High capital and operating costs, complex multi-step process. researchgate.net |

| Two-Step Fermentation | Gluconobacter oxydans, Ketogulonicigenium vulgare, etc. | Step 1: ~98% Step 2: ~97% researchgate.net | Large Industrial (over 200,000 tons/year globally). acrossbiotech.com | Lower cost and less environmental impact than Reichstein process. mdpi.com |

| Optimized Fermentation (Lab Scale) | Xanthomonas campestris | 135.5 mg/L (optimized from 95 mg/L). jbiochemtech.com | Laboratory | Requires further development for industrial application. |

| One-Step Fermentation (Engineered E. coli) | Engineered Escherichia coli | 1.53 mg/L. nih.gov | Laboratory | Currently low yield, needs significant improvement for commercial viability. |

Chemical Reactivity and Reaction Mechanisms of 3,4,5 Trihydroxyoxolan 2 One

Lactone Ring-Opening and Ring-Closing Dynamics

The γ-lactone ring of 3,4,5-trihydroxyoxolan-2-one is a key structural feature that influences its stability. While relatively stable in acidic conditions, the ring is prone to opening under neutral to alkaline conditions through hydrolysis.

The hydrolysis of the lactone ring is a critical degradation pathway for this compound. The rate of this reaction is highly dependent on pH and temperature.

Acid-Catalyzed Hydrolysis : In strongly acidic media, the lactone is relatively stable. However, acid catalysis can promote hydrolysis, although this process is generally slower compared to base-catalyzed hydrolysis. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis : The lactone ring is highly susceptible to cleavage under neutral and, particularly, alkaline conditions. nih.gov The auto-oxidation of ascorbic acid is accelerated with an increase in pH. nih.gov In alkaline solutions, the ascorbate (B8700270) dianion (A²⁻) forms, which rapidly auto-oxidizes and subsequently hydrolyzes to 2,3-diketogulonic acid. nih.gov The base-catalyzed mechanism (BAC2) involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the lactone. This is the rate-determining step, leading to a tetrahedral intermediate which then collapses, breaking the C-O bond of the ring to form the open-chain carboxylate salt. nih.gov This irreversible hydrolysis to 2,3-diketogulonic acid results in the loss of biological activity. mdpi.com

The degradation of this compound in aqueous solutions can follow both oxidative and non-oxidative (hydrolytic) pathways. Under anaerobic conditions, the hydrolytic pathway directly cleaves the lactone ring. nih.gov

Table 1: pH-Dependent Hydrolysis of Carboxylic Acid Esters

This table illustrates the general trend of ester hydrolysis kinetics as a function of pH, which is applicable to the lactone in this compound.

| pH Range | Dominant Mechanism | General Rate Characteristics |

| < 3 | Acid-Catalyzed (AAC2) | Rate increases as pH decreases. |

| 3 - 6 | Neutral (Water) Hydrolysis | Rate is largely pH-independent. |

| > 6 | Base-Catalyzed (BAC2) | Rate increases significantly as pH increases. |

This is a generalized representation based on typical ester hydrolysis kinetics. viu.ca

The carbonyl carbon (C-1) in the lactone ring is electrophilic due to the polarization of the C=O double bond, where the oxygen atom draws electron density from the carbon. masterorganicchemistry.com This partial positive charge on the carbon makes it a prime target for nucleophiles. masterorganicchemistry.comddugu.ac.in

The process of nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, which changes the carbon's hybridization from sp² (trigonal planar) to sp³ (tetrahedral). masterorganicchemistry.com In the case of hydrolysis, the nucleophile is either a water molecule (in neutral or acidic conditions) or a hydroxide ion (in basic conditions). The stability of the resulting tetrahedral intermediate and the nature of the leaving group determine the reaction's outcome. For lactones, the ring opens as the C-O single bond within the ring is cleaved. The rate of nucleophilic addition can be influenced by electronic effects of adjacent groups and steric hindrance. masterorganicchemistry.com

Stereoelectronic Effects on Reactivity

Stereoelectronic effects, which involve the influence of orbital overlap on molecular structure and reactivity, are crucial in understanding the chemistry of this compound.

The most significant feature is the acidity of the enol hydroxyl groups, particularly the one at C-3. The pKa of this hydroxyl group is approximately 4.2, which is unusually acidic for an alcohol and is more comparable to a carboxylic acid. chemistryviews.org This enhanced acidity is a direct result of stereoelectronic effects. Upon deprotonation, the resulting ascorbate anion is stabilized by resonance, delocalizing the negative charge across the O-C2-C3-O system. chemistryviews.orgwikipedia.org This stabilization lowers the energy of the conjugate base, thereby increasing the acidity of the parent compound. wikipedia.org

This resonance stabilization also explains the high nucleophilicity of the C-3 oxygen in the ascorbate anion, which preferentially reacts with electrophiles under mild basic conditions. acs.org Furthermore, theoretical studies suggest the five-membered γ-lactone ring remains planar during oxidation processes, which facilitates the electron delocalization that stabilizes the ascorbate anion and the subsequent radical intermediate. rsc.org

Derivatization and Functionalization Reactions of Hydroxyl Groups

The hydroxyl groups of this compound offer multiple sites for chemical modification, allowing for the synthesis of derivatives with altered properties, such as improved stability or solubility.

The hydroxyl groups at positions 2, 3, 5, and 6 can be functionalized, though they exhibit different reactivities. The enolic hydroxyls at C-2 and C-3 are more acidic and reactive than the alcoholic hydroxyls at C-5 and C-6.

Acylation : Acylation involves the reaction of the hydroxyl groups with acylating agents like acid anhydrides or acyl chlorides. Studies on the acylation with acetic anhydride show that the initial product is 3-O-acetylascorbic acid, indicating the higher reactivity of the C-3 hydroxyl group. nih.gov This product can then undergo hydrolysis or an intramolecular acyl migration to yield 2-O-acetylascorbic acid, with the migration being predominant at pH 4-7. nih.gov Enzymatic acylation, for instance with lipases, can also be employed to synthesize lipophilic derivatives, often targeting the C-6 primary hydroxyl group. researchgate.net

Alkylation : Alkylation of the hydroxyl groups can be achieved using alkyl halides. Under mild basic conditions, the high nucleophilicity of the deprotonated C-3 hydroxyl leads to the exclusive formation of 3-O-alkylated products. acs.org Selective 2-O-alkylation is more challenging but can be achieved through a one-pot protocol involving in-situ protection of the C-3 hydroxyl group with a silyl (B83357) group (e.g., TBDMS), followed by alkylation at C-2 and subsequent desilylation. thieme-connect.com The ambident nature of the ascorbate anion can also lead to C-alkylation at the C-2 position under specific conditions, for example with allylic or propargylic halides. tandfonline.com

Silylation : Silylation is the introduction of a silyl group (e.g., trimethylsilyl, TMS) and is commonly used to protect hydroxyl groups. wikipedia.org Reagents like bis(trimethylsilyl)acetamide (BSA) or silyl chlorides (e.g., TBDMSCl) are used. thieme-connect.comwikipedia.org As seen in selective alkylation strategies, silylation can be directed. For instance, treatment of 5,6-O-isopropylidene-L-ascorbic acid with TBDMSCl and triethylamine selectively yields the 3-O-TBDMS derivative, masking the most reactive hydroxyl group to allow for reactions at other positions. thieme-connect.com

Table 2: Summary of Selected Derivatization Reactions

| Reaction Type | Reagent(s) | Primary Site of Reaction | Product(s) |

| Acylation | Acetic Anhydride | C-3 Hydroxyl | 3-O-acetylascorbic acid |

| Alkylation | Alkyl Halides (mild base) | C-3 Hydroxyl | 3-O-alkylascorbic acid |

| Alkylation | 1. TBDMSCl, Et₃N 2. Alkyl Halide 3. TBAF | C-2 Hydroxyl | 5,6-O-isopropylidene-2-O-alkylascorbic acid |

| Silylation | TBDMSCl, Et₃N | C-3 Hydroxyl | 5,6-O-isopropylidene-3-O-TBDMS-ascorbic acid |

This table summarizes typical regioselectivity in the derivatization of the enediol system, often using 5,6-O-isopropylidene protected ascorbic acid. acs.orgnih.govthieme-connect.com

The most prominent chemical property of this compound is its behavior as a reducing agent, which is central to its antioxidant function.

Oxidation Pathways : The oxidation of this compound occurs at the electron-rich 2,3-enediol moiety, not directly at the lactone ring. It is a two-step process involving the loss of two electrons and two protons.

First Oxidation : It readily donates one electron and one proton to an oxidizing species, forming a resonance-stabilized free radical known as the semidehydroascorbyl radical (or ascorbyl radical). wikipedia.org

Dehydroascorbic acid still contains the intact lactone ring. However, DHA is much less stable in aqueous solution than its reduced form. The lactone ring in DHA undergoes rapid, irreversible hydrolysis to form 2,3-diketogulonic acid, leading to a complete loss of vitamin activity. mdpi.comwikipedia.org

Reduction Pathways : The oxidized form, dehydroascorbic acid, can be reduced back to this compound, which is a key process for its biological recycling. This reduction can be accomplished by various biological and chemical reducing agents.

Chemical reducing agents like hydrogen sulfide can convert DHA back to ascorbic acid. ddugu.ac.in

Thiols such as homocysteine, cysteine, and glutathione are effective in reducing DHA. Homocysteine, in particular, has been shown to reduce DHA stoichiometrically at low concentrations. nih.gov

Phosphines, such as tris(2-carboxyethyl)phosphine (TCEP), are also potent reducing agents for DHA and are effective even at low pH (<2), where both ascorbic acid and DHA are more stable. nih.govmdpi.comresearchgate.net

Halogenation Reactions

This compound readily undergoes oxidation-reduction reactions with halogens. The enediol group within the lactone ring is susceptible to oxidation, making the compound a potent reducing agent.

The reaction with bromine (Br₂) and iodine (I₂) is a well-documented process where ascorbic acid is oxidized to dehydroascorbic acid. indstate.edustudy.com In these reactions, the halogen is reduced to its corresponding halide ion. For instance, the reaction with aqueous bromine proceeds as follows:

C₆H₈O₆ (aq) + Br₂ (aq) → C₆H₆O₆ (aq) + 2HBr (aq) brainly.comchegg.com

Similarly, ascorbic acid reduces iodine (I₂) to iodide ions (I⁻), a reaction that is foundational to iodometric titrations used for the quantification of Vitamin C. rsc.orglibretexts.orgstudy.com The reaction with the triiodide ion (I₃⁻), which is formed from iodine in the presence of excess iodide, is:

C₆H₈O₆ + I₃⁻ + H₂O → C₆H₆O₆ + 3I⁻ + 2H⁺ wyzant.com

Beyond these redox reactions, halogenated derivatives of ascorbic acid can be synthesized. Analogues have been created where the hydroxyl group at the 6-position is substituted with a halogen atom, such as bromine or iodine. unacademy.comnih.gov The reaction of L-ascorbic acid with hydrogen chloride or hydrogen bromide, typically carried out in a lower alkanecarboxylic acid solvent like acetic acid, can yield these 6-halo-derivatives. unacademy.com Theoretical studies have also explored the structural and electronic changes in ascorbic acid upon doping with fluorine, chlorine, and bromine. acs.orgnih.gov

Reaction Kinetics and Thermodynamic Considerations

The degradation of this compound is a critical area of study, with kinetics that are highly dependent on environmental conditions such as temperature, pH, oxygen concentration, and light. myfoodresearch.com

Reaction Kinetics: The degradation of ascorbic acid in aqueous solutions typically follows first-order or pseudo-first-order kinetics. nih.govmdpi.com The rate of degradation is significantly influenced by pH; the monohydrogen ascorbate anion is more susceptible to oxidation than the non-ionized form. cabidigitallibrary.org Consequently, the reaction rate increases in alkaline conditions compared to acidic or neutral solutions. cabidigitallibrary.org The presence of oxygen is a major factor, with aerobic degradation occurring much more rapidly than anaerobic degradation. myfoodresearch.com

The rate constants for the degradation process have been determined under various conditions. For example, in hot-compressed water, the rate constant (k) for ascorbic acid degradation was found to be remarkably influenced by temperature and pH. nih.gov

| Temperature (°C) | pH | Initial Concentration (mol/L) | Rate Constant, k (h⁻¹) | Activation Energy, Eₐ (kJ/mol) |

|---|---|---|---|---|

| 150 | 5.0 | 0.03 | 0.01279 | 15.77 |

| 150 | 5.0 | 0.05 | 0.01198 | |

| 150 | 5.0 | 0.07 | 0.01119 | |

| 190 | 5.0 | 0.03 | 0.01768 | 15.77 |

| 190 | 5.0 | 0.05 | 0.01698 | |

| 190 | 5.0 | 0.07 | 0.01620 | |

| 150 | 9.5 | 0.03 | 0.00439 | 47.53 |

| 190 | 9.5 | 0.03 | 0.01380 |

Data derived from studies in hot-compressed water. nih.gov

Thermodynamic Considerations: The thermodynamic parameters for the degradation of ascorbic acid have been calculated from kinetic data. These parameters provide insight into the energy requirements and spontaneity of the reactions. The activation energy (Eₐ) for degradation varies with pH, indicating different energy barriers for the reaction pathways under acidic, neutral, and basic conditions. nih.gov

Thermodynamic properties such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) have been determined for the degradation in various systems, like orange juice. mdpi.com The positive values for ΔH‡ and ΔG‡ indicate that the degradation is an endothermic and non-spontaneous process that requires energy input to proceed. mdpi.com

Thermal and Photochemical Transformations

This compound is susceptible to degradation upon exposure to heat and light, leading to a variety of transformation products.

Thermal Transformations: Heating ascorbic acid, particularly in aqueous solutions, leads to its decomposition. The degradation pathway and resulting products are dependent on factors like temperature, pH, and the presence of oxygen. myfoodresearch.comnih.gov The thermal decomposition process of solid ascorbic acid begins around 191°C and occurs in three main stages. researchgate.net

Under aerobic conditions in acidic solutions, ascorbic acid is first oxidized to dehydroascorbic acid, which is then further degraded to products including 2-furoic acid and 3-hydroxy-2-pyrone. nih.govacs.org In an anaerobic environment, the primary degradation product is often furfural, which can contribute to the browning of food products. nih.govacs.org At temperatures of 100°C, the main identified degradation products are furfural, 2-furoic acid, and 3-hydroxy-2-pyrone. nih.govacs.org The decomposition process involves dehydration and decarboxylation reactions. researchgate.net

Photochemical Transformations: Exposure to light, especially ultraviolet (UV) radiation, can induce the degradation of this compound. homepublishing.com.br The molecule absorbs UV radiation, which can lead to the cleavage of the lactone ring and other structural changes. homepublishing.com.br The photodegradation process often begins with the oxidation of ascorbic acid to dehydroascorbic acid (DHA). cabidigitallibrary.org

The mechanism involves the formation of an ascorbyl radical as an intermediate. unacademy.com This radical can then be further oxidized to DHA. nih.gov In aqueous solutions, DHA can undergo hydrolysis to form 2,3-diketogulonic acid (DKA), which is biologically inactive. cabidigitallibrary.orgwikipedia.org The rate of photolysis is highly dependent on pH, with the anionic forms of ascorbic acid being more susceptible to degradation than the fully protonated molecule. cabidigitallibrary.org The process is significantly faster in alkaline solutions compared to acidic ones. cabidigitallibrary.org

Derivatives and Analogs of 3,4,5 Trihydroxyoxolan 2 One

Synthesis of Chemically Modified Analogs

The synthesis of chemically modified analogs of 3,4,5-trihydroxyoxolan-2-one involves strategic alterations at the hydroxyl groups and the lactone ring system. These modifications are crucial for probing biological systems and developing new therapeutic agents.

The hydroxyl groups of this compound are primary targets for chemical modification, such as acetylation, to produce acetyloxy derivatives. Acetylation can alter the polarity and bioavailability of the parent compound. A notable example of hydroxyl group modification is seen in the context of ADP-ribose, which contains a ribose moiety structurally related to 3,4,5-trihydroxyoxolan. The enzymatic transfer of an acetyl group to ADP-ribose results in the formation of O-acetyl-ADP-ribose (OAADPR). researchgate.net Specifically, 2'-O-acetyl-ADP-ribose and 3'-O-acetyl-ADP-ribose are metabolites derived from the activity of the Sir2 family of protein deacetylases. researchgate.net These acetyloxy derivatives are involved in cellular signaling processes. researchgate.net The synthesis of such derivatives can be achieved through enzymatic reactions or chemical methods involving acetylating agents. The regioselectivity of these reactions is a key consideration, as the different hydroxyl groups may exhibit varying reactivities. researchgate.net

Modification of the lactone ring system of this compound can involve the introduction of various substituents to alter its chemical and biological properties. While specific examples for this exact oxolan-2-one are not extensively documented, studies on related lactone-containing compounds, such as camptothecin, demonstrate the importance of the lactone ring's integrity for biological activity. nih.gov In camptothecin, modifications like altering the carbonyl oxygen, the ring lactone oxygen, or the adjacent hydroxyl group were found to be critical for its enzymatic inhibition. nih.gov For instance, the conversion of the lactone to a lactol, lactam, or thiolactone can significantly impact its biological function. nih.gov Synthetic strategies for modifying lactone rings can include reactions that open the ring, followed by derivatization and subsequent recyclization, or direct substitution on the ring if suitable functional groups are present. researchgate.net The introduction of different substitution patterns can influence the molecule's steric and electronic properties, thereby affecting its interactions with biological targets. nih.govresearchgate.net

Stereoisomeric Derivatives and their Distinct Reactivities and Biological Recognition

The stereochemistry of the hydroxyl groups in this compound is a critical determinant of its biological activity and recognition. The spatial arrangement of these groups influences how the molecule interacts with enzymes and receptors. The chirality of related lactone compounds is known to be a key factor in their biological effects. nih.govresearchgate.net For example, in terpenoid lactones with a p-menthane (B155814) system, different enantiomers can exhibit distinct odoriferous properties, highlighting the importance of stereochemistry in biological recognition. nih.govresearchgate.net Similarly, the stereoisomers of 3,4,5-trihydroxypiperidines, which are structurally analogous to iminosugars, display varied biological activities. nih.govresearchgate.net The synthesis of stereoisomerically pure derivatives of this compound is therefore essential for understanding their specific biological roles. This can be achieved through stereoselective synthesis or the separation of racemic mixtures.

Conjugates and Bioconjugates of this compound (e.g., nucleoside linkages, ADP-ribose structures)

The this compound moiety is a key component of more complex biological molecules, most notably adenosine (B11128) diphosphate (B83284) ribose (ADP-ribose). nih.govnih.gov ADP-ribose is formed by the linkage of a ribose molecule (which can be viewed as a derivative of 3,4,5-trihydroxyoxolan) to adenosine diphosphate. nih.govnih.gov This bioconjugate plays a crucial role in various cellular processes, including DNA repair and signal transduction. The IUPAC name for one form of ADP-ribose is [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate (B84403). nih.gov This structure exemplifies a nucleoside linkage where the oxolane ring is connected to a purine (B94841) base and a pyrophosphate group. The synthesis of such bioconjugates can be accomplished through enzymatic pathways or chemical synthesis, often involving the protection of reactive functional groups. nih.gov

Structure-Reactivity Relationship Studies of Derivatives

Structure-reactivity relationship studies aim to understand how the chemical structure of a molecule influences its reactivity. For derivatives of this compound, these studies would investigate how modifications to the hydroxyl groups or the lactone ring affect properties such as susceptibility to hydrolysis, oxidation, or other chemical transformations. Studies on related compounds like 3-hydroxyflavones have shown that the introduction of electron-donating or electron-withdrawing groups can significantly alter their photophysical and photochemical properties. nih.gov Similarly, for coumarin (B35378) derivatives, substitutions on the core structure have been shown to impact their biological activity as enzyme inhibitors. frontiersin.orgnih.gov Understanding these relationships is crucial for designing analogs with desired chemical stability and reactivity profiles.

The following table summarizes the effects of different modifications on the properties of related compounds, which can provide insights into potential structure-reactivity relationships for this compound derivatives.

| Compound Class | Modification | Effect on Reactivity/Activity |

| Camptothecins | Modification of the hydroxy lactone ring | Critical for topoisomerase I inhibition nih.gov |

| 3-Hydroxyflavones | Introduction of electron-donating/withdrawing groups | Enhanced CO release yields nih.gov |

| Coumarins | Substitution on the 3-phenyl ring | Potent MAO-B inhibition frontiersin.org |

Synthetic Libraries and Combinatorial Chemistry for this compound Analogs

Combinatorial chemistry provides a powerful tool for the rapid synthesis of large numbers of diverse analogs from a common scaffold, such as this compound. nih.gov This approach involves the systematic and repetitive linking of various building blocks to generate a library of compounds. nih.gov For instance, a combinatorial library of 3,4,5-trisubstituted 2(5H)-furanones has been successfully prepared using solution-phase chemistry. nih.gov This demonstrates the feasibility of applying similar techniques to the oxolan-2-one core. The generation of such libraries allows for high-throughput screening to identify compounds with specific biological activities. nih.gov The design of these libraries often involves computational methods to predict the properties of the resulting analogs and guide the selection of building blocks. semanticscholar.org

Biochemical Pathways and Enzymatic Transformations Involving 3,4,5 Trihydroxyoxolan 2 One

Biosynthesis of 3,4,5-Trihydroxyoxolan-2-one in Biological Systems

The primary pathway for the biosynthesis of this compound in animals initiates from D-glucose and proceeds through D-glucuronate. This metabolic route is crucial for the endogenous production of L-ascorbic acid in species that have retained this capability.

The biosynthesis of this compound (L-gulono-1,4-lactone) in animals is a multi-step process that begins with D-glucuronate. researchgate.net The key metabolic steps are outlined below:

Reduction of D-glucuronate: The initial step involves the reduction of D-glucuronate to L-gulonate. This reaction is catalyzed by the enzyme D-glucuronate reductase.

Lactonization of L-gulonate: L-gulonate is then converted into its cyclic ester form, L-gulono-1,4-lactone (this compound). This intramolecular esterification is facilitated by the enzyme aldonolactonase.

Oxidation to L-ascorbic acid: In the final step of the pathway, L-gulono-1,4-lactone is oxidized to L-ascorbic acid by the enzyme L-gulonolactone oxidase (GULO), a flavoenzyme located in the endoplasmic reticulum. frontiersin.orgresearchgate.net This reaction uses oxygen as an electron acceptor. mdpi.com

In contrast, plants utilize a different primary pathway for ascorbic acid biosynthesis, starting from L-galactose and forming L-galactono-1,4-lactone as the direct precursor to ascorbic acid. frontiersin.org However, evidence suggests that plants can also convert exogenously supplied L-gulono-1,4-lactone to ascorbic acid, indicating the presence of an alternative or minor pathway. nih.gov

The enzymes involved in the biosynthesis of this compound exhibit a high degree of stereospecificity, ensuring the production of the correct L-enantiomer, which is the biologically active form.

D-glucuronate reductase specifically acts on D-glucuronate to produce L-gulonate.

Aldonolactonase facilitates the formation of the γ-lactone ring of L-gulonate.

L-gulonolactone oxidase (GULO) demonstrates a preference for L-gulono-1,4-lactone. While some animal GULO enzymes can also oxidize L-galactono-1,4-lactone, their highest activity is observed with L-gulono-1,4-lactone. nih.gov In contrast, the corresponding enzyme in plants, L-galactono-1,4-lactone dehydrogenase, is highly specific for L-galactono-1,4-lactone. nih.gov

Enzymatic Hydrolysis and Lactonization Mechanisms

The formation and breakdown of the lactone ring in this compound are critical regulatory points in its metabolism. These processes are catalyzed by specific enzymes with distinct mechanisms.

Lactonases are enzymes that catalyze the hydrolysis of lactones to their corresponding hydroxy acids. In the context of this compound metabolism, aldonolactonase is the key enzyme responsible for the reversible reaction of lactonization and hydrolysis.

An enzyme with γ-lactonase activity has been purified from rat liver and human plasma, which is capable of hydrolyzing 4- to 8-carbon γ-lactones. researchgate.net In rat liver, this enzyme is located in the microsomal fraction. researchgate.net These enzymes are crucial for maintaining the equilibrium between the lactone and its open-chain hydroxy acid form. The hydrolysis of the lactone ring is a critical step in the degradation of these molecules and prevents their accumulation. wikipedia.org

| Enzyme | Source | Subcellular Location | Function |

|---|---|---|---|

| Aldonolactonase | Rat Liver | Microsomal Fraction | Catalyzes the formation and hydrolysis of L-gulono-1,4-lactone |

| γ-Lactonase | Human Plasma | - | Hydrolyzes various γ-lactones |

The enzymes acting on this compound exhibit specific substrate preferences and kinetic properties that dictate the efficiency of the metabolic pathway.

L-gulonolactone oxidase (GULO) from various animal sources has been characterized, revealing a high affinity for L-gulono-1,4-lactone. For instance, the enzyme from Grifola frondosa showed an apparent Km value of 24 ± 1 mM for L-gulono-1,4-lactone and was highly specific for this substrate compared to other lactones. nih.gov Kinetic studies of recombinant rat GULO have also been performed, with Km values in the micromolar range, indicating a high affinity for its substrate. mdpi.com

Aldonolactonases from fungal sources have also been studied. An extracellular aldonolactonase from Myceliophthora thermophila was found to hydrolyze glucono-δ-lactone and cellobiono-δ-lactone with a high apparent second-order rate constant (kcat/Km) of approximately 1 x 106 M-1s-1. nih.gov However, it showed no activity towards pentose γ-lactones, indicating a specificity for hexose lactones. nih.gov

| Enzyme | Source | Substrate | Km | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| L-gulonolactone oxidase | Grifola frondosa | L-gulono-1,4-lactone | 24 ± 1 mM | - |

| Recombinant Rat L-gulonolactone oxidase (fGULO) | E. coli | L-gulono-1,4-lactone | 53.5 ± 5 µM | - |

| Recombinant Rat L-gulonolactone oxidase (cGULO) | E. coli | L-gulono-1,4-lactone | 42 ± 6.3 µM | - |

| Aldonolactonase | Myceliophthora thermophila | Glucono-δ-lactone | - | ~6 x 105 |

| Aldonolactonase | Myceliophthora thermophila | Cellobiono-δ-lactone | - | ~1 x 106 |

Role as a Metabolic Intermediate in Carbohydrate and Nucleotide Metabolism

This compound, as a precursor to L-ascorbic acid, is indirectly linked to central carbohydrate metabolism. The biosynthesis of its precursor, D-glucuronate, originates from glucose. Furthermore, the metabolism of ascorbic acid and its degradation products can intersect with the pentose phosphate (B84403) pathway (PPP). wikipedia.org The PPP is a crucial metabolic route that generates NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide and nucleic acid synthesis. wikipedia.org

Interconversion with Related Sugar Acids and Sugars

The biochemical landscape of this compound, a descriptor for various sugar lactones, is characterized by its facile interconversion with related sugar acids and sugars. This dynamic equilibrium is crucial for several metabolic pathways.

A prime example of this interconversion is the oxidation of D-glucose to D-glucono-1,5-lactone, a form of this compound. This reaction is catalyzed by glucose oxidase (EC 1.1.3.4), which utilizes molecular oxygen as an electron acceptor to produce the lactone and hydrogen peroxide. researchgate.netrsc.org The D-glucono-1,5-lactone then undergoes spontaneous, non-enzymatic hydrolysis in aqueous solutions to form an equilibrium mixture with D-gluconic acid. researchgate.netumich.edu This process is a key step in the industrial production of gluconic acid and is also relevant in various biological systems. rsc.org

In the context of ascorbic acid (Vitamin C) biosynthesis in many animals, L-gulonolactone, another stereoisomer of this compound, serves as a direct precursor. L-gulonolactone is synthesized from L-gulonic acid. The enzyme L-gulonolactone oxidase (GULO, EC 1.1.3.8) then catalyzes the oxidation of L-gulono-1,4-lactone to 2-keto-L-gulonolactone, which tautomerizes to L-ascorbic acid. wikipedia.orgnih.govtaylorandfrancis.com This pathway highlights a critical enzymatic conversion of a sugar lactone to a vital vitamin. Interestingly, humans and some other primates lack a functional GULO enzyme, rendering them unable to synthesize their own vitamin C. taylorandfrancis.com

The interconversion is not limited to lactone and acid forms. In some microorganisms, δ-gluconolactone can be reduced back to glucose. For instance, the yeast Saccharomyces bulderi can ferment δ-gluconolactone by first reducing it to glucose via an NADPH-dependent glucose dehydrogenase.

The following table summarizes key enzymatic conversions involving this compound and its related compounds.

| Enzyme | Substrate(s) | Product(s) | Cofactor(s) | Organism/Tissue Source | Kinetic Parameters |

| Glucose Oxidase | β-D-Glucose, O₂ | D-Glucono-1,5-lactone, H₂O₂ | FAD | Aspergillus niger | Km for glucose: ~33 mM |

| L-Gulonolactone Oxidase (GULO) | L-Gulono-1,4-lactone, O₂ | 2-Keto-L-gulonolactone, H₂O₂ | FAD | Rat Liver | Km for L-gulonolactone: 53.5 ± 5 µM (full-length), 42 ± 6.3 µM (C-terminal domain) mdpi.com |

| Gluconate Kinase | D-Gluconic acid, ATP | D-Gluconate-6-phosphate, ADP | Various | ||

| 6-Phosphogluconate Dehydrogenase | D-Gluconate-6-phosphate, NADP⁺ | Ribulose-5-phosphate, NADPH, CO₂ | Various |

Enzyme Inhibition and Activation by this compound and its Analogs (Excluding Clinical Outcomes)

The structural similarity of sugar lactones like this compound to the substrates of various enzymes, particularly glycosidases, makes them effective competitive inhibitors. This inhibition arises from the lactone's ability to mimic the transition state of the glycosidic bond cleavage reaction.

A well-studied example is the inhibition of β-glucosidase (EC 3.2.1.21) by D-glucono-1,5-lactone. This lactone is a potent competitive inhibitor of β-glucosidases from various sources, including almonds. nih.govrecursosbioquimica.es The inhibition is competitive because the lactone vies with the natural substrate for binding to the enzyme's active site. chegg.comlibretexts.org The presence of the inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged. libretexts.orgnih.gov This means that higher substrate concentrations are required to achieve half-maximal reaction velocity in the presence of the inhibitor.

Similarly, gluconolactone has been shown to be a competitive inhibitor of human leukocyte glucosylceramidase (GCase, EC 3.2.1.45), an enzyme crucial for the breakdown of glucosylceramide. researchgate.netbiorxiv.orgnih.govbiorxiv.org Studies have determined the inhibition constant (Ki) for gluconolactone with this enzyme, providing a quantitative measure of its inhibitory potency. researchgate.netbiorxiv.orgnih.govbiorxiv.org The Ki is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity. ucl.ac.uksigmaaldrich.com

The inhibitory effects are not limited to gluconolactone. Other sugar lactones can also act as inhibitors for a range of enzymes. The specificity and potency of the inhibition often depend on the stereochemistry of the lactone and the specific enzyme .

While enzyme inhibition by sugar lactones is well-documented, instances of enzyme activation are less common. The primary modulatory role of these compounds in the absence of clinical outcome data appears to be inhibitory.

The following table provides a summary of the inhibitory effects of this compound analogs on specific enzymes.

| Enzyme | Inhibitor | Type of Inhibition | Ki Value | IC₅₀ Value | Source of Enzyme |

| β-Glucosidase | D-Glucono-1,5-lactone | Competitive | 0.1 mM recursosbioquimica.es | Almond recursosbioquimica.es | |

| Glucosylceramidase (GCase) | D-Glucono-1,5-lactone | Competitive | 0.023 mM researchgate.netbiorxiv.orgnih.govbiorxiv.org | 0.047 mM researchgate.netbiorxiv.orgnih.govbiorxiv.org | Human Leukocytes researchgate.netbiorxiv.orgnih.govbiorxiv.org |

Molecular Interactions and Biological System Perturbations by 3,4,5 Trihydroxyoxolan 2 One

Ligand-Protein Binding Studies and Structural Elucidation of Complexes (Excluding Clinical Outcomes)

The biological activities of 3,4,5-trihydroxyoxolan-2-one are fundamentally linked to its ability to bind to and interact with a diverse range of proteins. These interactions are crucial for its transport, enzymatic cofactor function, and other regulatory roles.

Studies utilizing techniques such as isothermal titration calorimetry, fluorescence spectroscopy, and Fourier transform infrared (FT-IR) spectroscopy have provided insights into these binding events. For instance, the interaction between ascorbic acid and bovine serum albumin (BSA) is characterized as a surface adsorption mechanism. rsc.org This binding is primarily driven by favorable enthalpy changes, with hydrogen bonding and van der Waals forces identified as the major driving forces. rsc.org Such studies also indicate that the binding of ascorbic acid can induce conformational and microenvironmental changes in the protein. rsc.org

As an essential enzymatic cofactor, this compound binds to the active sites of numerous enzymes. It is a critical cofactor for a class of Fe(II)/2-oxoglutarate-dependent dioxygenases, including prolyl and lysyl hydroxylases. consensus.app This binding is essential for the post-translational hydroxylation of proline and lysine (B10760008) residues, a vital step in the stabilization of collagen structure. consensus.appdrugbank.com

The transport of this compound into cells is mediated by specific protein transporters. The sodium-dependent vitamin C transporters, SVCT1 and SVCT2, are membrane proteins that bind and actively transport the ascorbate (B8700270) anion into cells against a concentration gradient. acs.orgresearchgate.net The binding to SVCT2 is highly specific, as closely related analogues are not efficiently transported. researchgate.net

| Protein Target | Binding Characteristics | Primary Driving Forces | Functional Consequence of Binding | Source |

|---|---|---|---|---|

| Bovine Serum Albumin (BSA) | Surface adsorption mechanism with a high number of binding sites. Induces conformational changes in the protein. | Hydrogen Bonding, Van der Waals Forces | Transport and distribution of the molecule. | rsc.org |

| Prolyl and Lysyl Hydroxylases | Cofactor binding at the enzymatic active site. | Not specified, typical enzyme-cofactor interactions. | Enables post-translational modification of collagen. | consensus.appdrugbank.com |

| Sodium-Dependent Vitamin C Transporters (SVCT1/SVCT2) | Specific, high-affinity binding to membrane transport proteins. | Not specified, typical transporter-substrate interactions. | Active transport of ascorbate into cells and tissues. | acs.orgresearchgate.net |

Interactions with Nucleic Acids and other Biomolecules (Excluding Clinical Outcomes)

This compound interacts with nucleic acids, lipids, and other small biomolecules, primarily through its redox properties. As a potent water-soluble antioxidant, it protects these essential molecules from damage by reactive oxygen species (ROS). wikipedia.orgoregonstate.edu

Spectroscopic studies have detailed the direct interaction of this compound with DNA and RNA. nih.govtandfonline.comnih.govtandfonline.com Fourier Transform Infrared (FTIR) and Laser Raman difference spectroscopy show that the ascorbate anion can interact with both DNA and RNA. nih.govnih.govtandfonline.com At higher concentrations, significant complexation occurs with the G-C and A-U base pairs and the phosphate (B84403) backbone of RNA. nih.govtandfonline.com The binding is primarily through hydrogen bonding involving the anion's hydroxyl (OH) and carbonyl (CO) groups with donor atoms on the nucleic acid. nih.govtandfonline.comnih.govtandfonline.com These interactions can lead to conformational changes in the nucleic acid structure; for instance, a B-to-A-type conformational change was observed in calf-thymus DNA at low ascorbate concentrations. nih.govtandfonline.com

The interaction of this compound with nucleic acids is complex, exhibiting both protective and potentially damaging (pro-oxidant) effects. In its antioxidant capacity, it neutralizes free radicals, thereby protecting DNA and RNA from oxidative damage. consensus.apporegonstate.edu Studies have shown that high intracellular concentrations of vitamin C can prevent oxidation-induced mutations in human cells by decreasing the formation of lesions like 8-oxo-guanine. nih.gov Conversely, in the presence of free transition metal ions like copper or iron, it can act as a pro-oxidant, reducing the metal ions and promoting the Fenton reaction, which generates highly reactive hydroxyl radicals capable of damaging DNA. consensus.appmdpi.comscielo.br

Beyond nucleic acids, this compound also interacts with lipids. It can suppress lipid peroxidation by reducing the tocopheroxyl radical, thereby regenerating the lipid-soluble antioxidant vitamin E. acs.org

| Biomolecule | Nature of Interaction | Method of Study | Observed Molecular Effect | Source |

|---|---|---|---|---|

| DNA | Hydrogen bonding with bases and phosphate backbone. | FTIR and Laser Raman Spectroscopy | Perturbation of A-T and G-C base pairs; B-to-A conformational change at low concentrations. | nih.govtandfonline.com |

| RNA | Hydrogen bonding with G-C, A-U base pairs and phosphate groups. | FTIR Spectroscopy, Absorption Spectra | Major drug-RNA complexation at higher concentrations (r>1/40); minor structural changes to ribose-phosphate backbone. | nih.govtandfonline.com |

| Lipids | Redox interaction (reduction of tocopheroxyl radical). | Biochemical Assays | Inhibition of lipid peroxidation; regeneration of vitamin E. | acs.org |

Modulation of Cellular Signaling Pathways at the Molecular Level (Excluding Clinical Outcomes)

This compound is an important modulator of various intracellular signaling cascades that govern cell function. Its influence extends to pathways involved in inflammation, cell growth, and stress responses.

One of the well-documented targets is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. mdpi.com Studies in endothelial cells showed that millimolar concentrations of ascorbic acid inhibited NF-κB activation. mdpi.com Further investigation revealed that its oxidized form, dehydroascorbic acid (DHA), is a direct inhibitor of IκB kinase (IKK), a key enzyme that phosphorylates the inhibitor of NF-κB, thereby preventing NF-κB's translocation to the nucleus and subsequent activity. mdpi.com

The compound also modulates mitogen-activated protein kinase (MAPK) pathways. In leukemia cell lines, ascorbic acid was shown to induce the phosphorylation and activation of ERK (extracellular signal-regulated kinase) at concentrations as low as 100 μM. mdpi.com The activation of MAPK pathways like ERK, JNK, and p38 is a central mechanism for transducing extracellular signals into cellular responses. nih.govnih.gov

Furthermore, this compound is involved in regulating calcium-dependent signaling pathways, which are critical for processes like neurotransmission in the brain. consensus.appnih.gov It has also been shown to influence the PI3K/Akt signaling pathway, a key cascade in promoting cell survival and growth. expasy.orgmedsci.org

Regulation of Gene Expression Mechanisms (Excluding Clinical Outcomes)

Through its role in enzymatic reactions and modulation of signaling pathways, this compound exerts significant control over gene expression at both transcriptional and epigenetic levels.

A primary example is its effect on collagen synthesis. It stimulates the expression of procollagen (B1174764) genes at the transcriptional level. nih.govnih.gov This effect may be linked to its ability to induce lipid peroxidation, leading to the formation of reactive aldehydes that subsequently stimulate collagen gene transcription. nih.gov

More recently, a crucial role for this compound in epigenetic regulation has been uncovered. It acts as a cofactor for the TET (ten-eleven translocation) family of dioxygenases and Jumonji domain-containing histone demethylases. consensus.apporegonstate.edu These enzymes are central to the epigenetic landscape, catalyzing the demethylation of DNA and histones, respectively. By facilitating the activity of these enzymes, ascorbic acid influences chromatin structure and the accessibility of genes to the transcriptional machinery, thereby regulating the expression of a vast number of genes involved in cellular differentiation and fate. consensus.apporegonstate.edu

In some contexts, it can modulate the expression of key regulatory genes. For example, in a mouse model with sarcoma S180 cells, ascorbate therapy was found to increase the expression of the tumor suppressor gene p53 and reduce the expression of the tumor-promoting gene HIF (hypoxia-inducible factor). oatext.com

Elucidation of Mechanisms of Action at the Molecular and Cellular Level (Excluding Clinical Outcomes)

The molecular mechanisms of action for this compound are diverse, stemming from its fundamental chemical properties as an electron donor. nih.gov

Antioxidant Action: The primary and most well-known mechanism is its function as a potent antioxidant. wikipedia.orgconsensus.app It readily donates electrons to neutralize a wide variety of reactive oxygen species (ROS) and free radicals, protecting cellular components like proteins, lipids, and nucleic acids from oxidative damage. wikipedia.orgoregonstate.edu The oxidized forms of ascorbate are relatively stable and unreactive, which helps to terminate radical chain reactions. wikipedia.org

Enzymatic Cofactor: It serves as an essential cofactor for at least eight human enzymes, many of which are dioxygenases involved in critical biosynthetic and regulatory pathways. consensus.appdrugbank.comoregonstate.edu This includes its role in collagen synthesis (prolyl and lysyl hydroxylases), carnitine biosynthesis (trimethyllysine hydroxylase and γ-butyrobetaine hydroxylase), and the synthesis of the neurotransmitter norepinephrine (B1679862) (dopamine β-hydroxylase). consensus.appnih.gov Its function as a cofactor for epigenetic modifiers like TET and Jumonji-domain enzymes represents another critical mechanism of action. consensus.apporegonstate.edu

Pro-oxidant Action: In the presence of free transition metals such as iron (Fe³⁺) or copper (Cu²⁺), this compound can act as a pro-oxidant. consensus.appmdpi.com It reduces these metals to their lower oxidation states (Fe²⁺, Cu¹⁺), which can then participate in the Fenton reaction with hydrogen peroxide to produce the highly damaging hydroxyl radical. consensus.appmdpi.com This dual antioxidant/pro-oxidant role is highly dependent on the specific cellular microenvironment. consensus.app

Inhibition of Viral Replication: At the cellular level, ascorbic acid has been shown to interfere with the replication and infectivity of certain viruses, such as the avian RNA tumor virus, by reducing both virus replication and infectivity. pnas.orgpnas.org

Advanced Analytical and Spectroscopic Characterization Techniques for Research on 3,4,5 Trihydroxyoxolan 2 One

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Metabolite Profiling

High-resolution mass spectrometry (HRMS) is a powerful tool for the detailed analysis of 3,4,5-trihydroxyoxolan-2-one and its metabolites. Techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) enable the identification of a wide array of compounds in complex mixtures. nih.govbohrium.com For instance, LC-HRMS has been successfully employed to profile metabolites in plant extracts, identifying compounds such as ascorbic acid. bohrium.com In studies of Aloe vera, LC-HRMS/MS analysis revealed 77 organic compounds, including ascorbic acid, and helped differentiate samples based on geographical origin. nih.gov Similarly, UPLC-HRMS has been used to identify numerous phenolic compounds and triterpenoids in bitter melon extracts. nih.gov

Metabolite profiling using LC-MS/MS has proven effective in identifying dozens of metabolites, including flavonoids, fatty acids, and phenolics, which can then be correlated with antioxidant activity. ugm.ac.idresearchgate.net The degradation pathways of ascorbic acid, which lead to the formation of this compound and other products, can also be investigated. For example, the degradation of dehydroascorbic acid can be tracked, identifying products like threonic acid and oxalic acid. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural, Conformational, and Isotopic Labeling Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural and conformational analysis of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. scispace.com Studies have shown that dehydroascorbic acid, a related compound, is unstable in solution and can exist in equilibrium between symmetric and asymmetric dimeric forms. scispace.com In aqueous solutions, it can form a bicyclic hydrated monomer. scispace.com

¹³C NMR spectroscopy is particularly useful for differentiating between various isomers and derivatives of ascorbic acid. capes.gov.br Chemical shifts can be used to identify the positions of substitution on the molecule. capes.gov.br For instance, typical ¹³C chemical shifts for carbons in ethers, alcohols, and esters range from 60-80 ppm. oregonstate.edu In the case of L-ascorbic acid, distinct chemical shifts are observed for each of its six carbon atoms. chemicalbook.com The chemical shifts of dehydroascorbic acid have also been extensively studied, revealing its complex behavior in different solvents. scispace.com

Isotopic labeling studies, often analyzed by NMR, are crucial for understanding metabolic pathways. For example, hyperpolarized [1-¹³C]-ascorbic acid and [1-¹³C]-dehydroascorbic acid have been used as probes to image redox status in vivo. acs.org These studies allow for the real-time observation of the conversion between the oxidized and reduced forms of vitamin C. acs.org

Chiral Chromatography and Stereoisomer Separation Techniques (e.g., HPLC-FLD, LC-MS/MS)

The separation of stereoisomers of ascorbic acid and its derivatives is critical, as different isomers can have varying biological activities. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. A common method involves using a polymer-coated silica-based NH2 column to separate D- and L-ascorbic acid. nih.gov

Various HPLC methods have been developed to achieve good separation between enantiomers like L-ascorbic acid and D-isoascorbic acid. mtc-usa.commtc-usa.com One such method uses a Cogent Diamond Hydride™ column with a mobile phase of acetonitrile, water, and formic acid, allowing for detection via UV at 254nm. mtc-usa.commtc-usa.com This technique provides excellent resolution and retention for these polar compounds. mtc-usa.commtc-usa.com HPLC can also be coupled with other detectors, such as a fluorimetric detector after post-column derivatization, to simultaneously determine ascorbic acid and dehydroascorbic acid. latu.org.uy Furthermore, LC-MS/MS provides a highly sensitive and specific method for the quantification of different isomers in complex biological samples. latu.org.uy

| Parameter | Value |

| Column | Cogent Diamond Hydride™, 4µm, 100Å |

| Dimensions | 4.6mm x 100mm |

| Mobile Phase | 98% Acetonitrile, 2% DI Water, 0.1% Formic Acid |

| Flow Rate | 1.0mL / minute |

| Detection | UV 254nm |

| Sample Prep | 1.0 mg/mL in 50% Acetonitrile / 50% DI Water |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state, including their absolute configuration. The crystal structure of L-ascorbic acid has been determined and refined using X-ray diffraction data. iucr.orgwikipedia.org It crystallizes in the monoclinic space group P21. iucr.orgijrpr.comupc.edu

The detailed analysis of the crystal structure provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. iucr.org This information is fundamental to understanding the chemical and physical properties of the molecule. For L-ascorbic acid, the enediol group is planar, and all hydrogen bonds are intermolecular. iucr.org The absolute configuration of a chiral molecule, often determined by X-ray diffraction, can be designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules. libretexts.org

| Compound | Crystal System | Space Group |

| L-Ascorbic Acid | Monoclinic | P21 |

| Dehydro-L-ascorbic acid dimer | Monoclinic | C2 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within this compound and related compounds. The FT-IR spectrum of L-ascorbic acid reveals characteristic peaks for the C=C double bond stretching and the enol-hydroxyl group. researchgate.net These spectra can be used to monitor chemical reactions and degradation processes. researchgate.netoup.comresearchgate.net For example, changes in the IR spectrum can indicate the conversion of ascorbic acid to its degradation products. oup.comresearchgate.net

Raman spectroscopy is also a powerful tool for studying these molecules, both in the solid state and in solution. researchgate.nettandfonline.com The Raman spectra of L-ascorbic acid and its anions have been extensively studied, with assignments of vibrational modes aided by theoretical calculations. tandfonline.comtandfonline.com Resonance Raman spectroscopy, using UV excitation, can provide enhanced signals for specific chromophores within the molecule. tandfonline.com The temperature dependence of Raman spectra can also reveal information about phase changes and molecular dynamics. tandfonline.com

| Vibrational Mode | L-Ascorbic Acid (cm⁻¹) |

| C=C stretch | ~1674 (IR) |

| enol-hydroxyl | ~1322 (IR) |

| C=C stretch | ~1692 (Raman) |

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) in Mechanistic and Pathway Studies

Advanced hyphenated techniques, which couple a separation method with a detection method, are essential for studying the complex reaction mechanisms and metabolic pathways of this compound. Gas chromatography-mass spectrometry (GC-MS) is particularly useful for analyzing the degradation products of ascorbic acid. researchgate.netnih.gov By derivatizing the samples, even trace amounts of ascorbic acid and its degradation products, such as hydroxylated carboxylic acids and furanones, can be identified. researchgate.net

LC-MS/MS is another powerful hyphenated technique used in metabolite profiling and pathway analysis. ugm.ac.idresearchgate.net It allows for the sensitive and specific detection of compounds in complex biological matrices. ugm.ac.idresearchgate.net For instance, LC-MS/MS has been used to study the degradation of dehydroascorbic acid and to identify its various products. oup.comportlandpress.comnih.gov These techniques are crucial for understanding the irreversible catabolism of ascorbate (B8700270) and the factors that influence the different degradation pathways. oup.comnih.gov

Computational Chemistry and Theoretical Studies of 3,4,5 Trihydroxyoxolan 2 One

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of 3,4,5-trihydroxyoxolan-2-one. nih.govacs.org These calculations provide detailed information about molecular orbitals, electron distribution, and the energies associated with chemical reactions.

The reactivity of this compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. mocedes.org For ascorbic acid, the enediol moiety of the lactone ring is crucial for its antioxidant activity. brieflands.com DFT calculations have been used to determine that the double bond of the lactone is very important for its antioxidant capacity. nih.gov

Theoretical studies have focused on predicting the antioxidant mechanism of vitamin C and its derivatives. acs.org Key parameters calculated include Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Dissociation Enthalpy (PDE). These parameters help to elucidate the preferred antioxidant mechanism, such as Hydrogen Atom Transfer (HAT) or Sequential Electron Transfer-Proton Transfer (SET-PT). nih.gov Calculations have shown that for ascorbic acid, the IP values are significantly higher than the BDE values, suggesting that the HAT mechanism is thermodynamically more favorable than the SET-PT mechanism. nih.govacs.org

The Fukui function, another descriptor derived from DFT, helps to predict the sites of electrophilic, nucleophilic, and radical attack. acs.org For this compound, these calculations indicate that the C=C double bond on the lactone ring and the oxygen atoms of the hydroxyl groups are the most probable sites for free radical attack. acs.org

Table 1: Calculated Quantum Chemical Parameters for Ascorbic Acid

| Parameter | Value (kJ/mol) - Gas Phase | Value (kJ/mol) - Water Phase | Method | Reference |

|---|---|---|---|---|

| BDE (O8-H) | 335.35 | 402.2 | DFT | nih.gov |

| BDE (O7-H) | 361.4 | 409.3 | DFT | nih.gov |

| IP | 826.7 | 575.0 | DFT | nih.gov |

| PDE | - | 1148.9 | DFT | nih.gov |

This table presents a selection of theoretically calculated quantum chemical parameters for ascorbic acid using Density Functional Theory (DFT). BDE refers to Bond Dissociation Enthalpy, IP to Ionization Potential, and PDE to Proton Dissociation Enthalpy. These values are crucial for predicting the antioxidant mechanism.

Molecular Dynamics Simulations of this compound in Solution and Biological Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the behavior of this compound in various environments, such as in aqueous solution and within biological systems. uzh.ch

In aqueous solutions, MD simulations reveal the intricate network of hydrogen bonds formed between the hydroxyl groups of this compound and surrounding water molecules. uzh.ch These interactions are crucial for its solubility and stability in physiological fluids. Ab initio MD simulations, which are based on quantum mechanics, have been used to study the ascorbate (B8700270) radical anion in water. These studies show that the unpaired electron is largely shared between the two oxygen atoms of the former acid hydroxyl groups and the adjacent carbon atoms. uzh.ch The solvation structure, particularly the hydrogen bonding around the key oxygen atoms, is critical to its redox properties. uzh.ch

MD simulations are also employed to understand the interaction of this compound with biological macromolecules. For example, simulations can model the binding of ascorbate to the active sites of enzymes or its transport through membrane proteins. nih.gov These simulations can reveal the specific amino acid residues involved in binding and the conformational changes that occur upon interaction. researchgate.net The General Amber Force Field (GAFF) is often used to parameterize small molecules like ascorbate for these simulations. nih.govbiorxiv.org By understanding these interactions at a molecular level, researchers can gain insights into its biological functions, such as its role as an enzyme cofactor. nih.gov

Conformational Analysis and Energy Landscapes of the Oxolanone Ring

Computational methods can be used to explore the potential energy surface of the oxolanone ring, identifying the lowest energy (most stable) conformations and the energy barriers between them. chemrxiv.org DFT calculations have determined that for L-ascorbic acid, several stable conformations exist in the gas phase. acs.org The specific conformation adopted can be influenced by the environment, such as the presence of solvent or binding to a protein. This conformational flexibility is essential for its biological activity, as different conformations may be required for interaction with different biological targets. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is instrumental in elucidating the detailed mechanisms of reactions involving this compound. By mapping out the entire reaction pathway, from reactants to products, researchers can identify intermediates and, crucially, characterize the transition state—the highest energy point along the reaction coordinate. imist.ma

For its antioxidant reactions, theoretical models have been developed to describe the pathways of free radical scavenging. As mentioned, the HAT and SET-PT mechanisms are primary examples. nih.govacs.org Computational studies can calculate the activation energies for these pathways, providing insights into the reaction kinetics. For instance, the reaction of ascorbate with S-nitrosothiols has been shown to proceed via two distinct, pH-dependent pathways: a copper-ion-dependent pathway at low ascorbate concentrations and a direct nucleophilic attack at higher concentrations. rsc.org Modeling helps to rationalize these experimental observations by characterizing the intermediates and transition states for each pathway.

The pro-oxidant activity of ascorbic acid, which occurs in the presence of transition metal ions like iron or copper, can also be modeled. nih.gov These calculations can help to understand the Fenton reaction, where reduced metal ions react with hydrogen peroxide to produce highly reactive hydroxyl radicals. nih.gov Understanding the transition states of these reactions is key to predicting reaction rates and understanding how the molecule's structure influences its reactivity. imist.ma

In silico Screening for Novel Derivatives and Molecular Interactions

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target. biointerfaceresearch.comscispace.com This approach is used to discover novel derivatives of this compound with potentially enhanced or modified properties.

The process often involves molecular docking, where computational algorithms predict the preferred orientation of a ligand (the derivative) when bound to a receptor (e.g., an enzyme or protein) to form a stable complex. biointerfaceresearch.com The strength of the interaction is estimated using a scoring function, which calculates a binding energy. nih.gov For example, nutraceuticals including ascorbic acid have been screened in silico against therapeutic targets of viruses to predict their potential inhibitory effects. nih.gov

By modifying the structure of the parent this compound molecule in silico—for instance, by adding different functional groups—researchers can screen vast numbers of virtual compounds without the need for immediate chemical synthesis. mdpi.com This allows for the rapid identification of promising candidates for further study. The results can guide the synthesis of derivatives with improved stability, bioavailability, or specific biological activities. nih.gov

Table 2: Example of In Silico Screening Data

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Interaction Type |

|---|---|---|---|

| This compound | Spike-ACE2 | -5.8 | Hydrogen Bonding, van der Waals |

| Derivative A | Spike-ACE2 | -7.2 | Hydrogen Bonding, Pi-Alkyl |

| Derivative B | Mpro | -6.5 | Hydrophobic, Hydrogen Bonding |

| Folic Acid | PLpro | -8.1 | Hydrogen Bonding, van der Waals |

This table provides a hypothetical representation of data from an in silico screening study. Docking scores indicate the predicted binding affinity, with more negative values suggesting stronger binding. The interaction types describe the primary molecular forces involved in the ligand-protein complex. Folic acid is included for comparison as a top hit from a real study. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties or non-clinical biological activities. nih.govexcli.de The fundamental principle is that the properties of a chemical are a function of its molecular structure. damcop.com

In a QSAR study, molecular descriptors are calculated for a set of molecules. These descriptors are numerical values that quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. nih.govslideshare.net Common descriptors include: